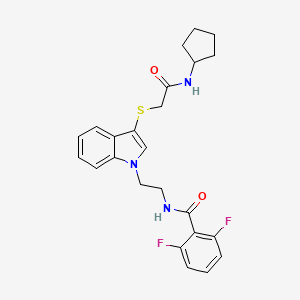

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F2N3O2S/c25-18-9-5-10-19(26)23(18)24(31)27-12-13-29-14-21(17-8-3-4-11-20(17)29)32-15-22(30)28-16-6-1-2-7-16/h3-5,8-11,14,16H,1-2,6-7,12-13,15H2,(H,27,31)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZOOQMOKBNXRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the indole derivative with a thiol compound in the presence of a suitable base.

Attachment of the Cyclopentylamino Group: The cyclopentylamino group is introduced through a nucleophilic substitution reaction, where the thioether-indole intermediate reacts with cyclopentylamine.

Formation of the Difluorobenzamide Group: The final step involves the reaction of the intermediate with 2,6-difluorobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety, where nucleophiles can replace the fluorine atoms.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms, particularly those involving indole derivatives.

Chemical Biology: The compound can serve as a probe to investigate protein-ligand interactions and enzyme activities.

Industrial Applications: It may find use in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The difluorobenzamide group may enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs sharing sulfonamide or heterocyclic frameworks. Key comparisons include:

Structural Analog: 5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-yl]Thiophene-2-Sulfonamide (827593-21-5)

This compound () shares a brominated sulfonamide core but differs in its heterocyclic system (1,2,4-triazole vs. 1,2,5-thiadiazole) and backbone (thiophene vs. benzene).

- The 1,2,4-triazole group may engage in hydrogen bonding distinct from the 1,2,5-thiadiazole’s nitrogen-rich profile, affecting solubility or target selectivity .

Data Table: Comparative Properties of Sulfonamide Derivatives

Research Findings and Implications

- Bioactivity Potential: The thiadiazole and triazole analogs () suggest that nitrogen-rich heterocycles paired with sulfonamides may target kinases or GPCRs, though specific data for the target compound are lacking.

- Metabolic Stability : The thiadiazole group in the target compound could confer resistance to oxidative metabolism compared to triazole-containing analogs, as seen in related studies .

Biological Activity

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a complex organic compound that incorporates an indole moiety linked to a benzamide group through a thioether connection. This compound is of significant interest due to its potential biological activities, particularly in pharmacological applications. The indole structure is recognized for its diverse biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 416.5 g/mol. Its structural features include:

- Indole Moiety : Known for its interactions with various biological targets.

- Benzamide Group : Enhances binding affinity and specificity towards its targets.

- Thioether Linkage : Potentially modulates the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It may function as an enzyme inhibitor or receptor modulator, influencing various signaling pathways. The indole component is particularly noted for its capability to bind to multiple biological targets, which can lead to diverse pharmacological effects.

Anticancer Activity

Research indicates that compounds containing indole structures exhibit promising anticancer properties. For instance, studies have demonstrated that indole derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation. The specific compound under consideration may share these properties due to its structural similarities with known antitumor agents.

Anti-inflammatory Effects

Indole derivatives have also been recognized for their anti-inflammatory activities. They may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This mechanism could be relevant for this compound, potentially contributing to therapeutic effects in inflammatory conditions.

Antimicrobial Properties

The antimicrobial potential of indole derivatives has been well-documented. Compounds similar to this compound may exhibit activity against various bacterial and fungal strains, making them candidates for further investigation in the development of new antimicrobial agents.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Indole Derivative Evaluation : A study published in Der Pharma Chemica highlighted the synthesis and evaluation of various indole derivatives, demonstrating their potential as anti-inflammatory agents through COX inhibition .

- Anticancer Studies : Research has shown that modifications on the indole ring can enhance anticancer activity by increasing apoptosis in cancer cell lines .

- Antimicrobial Testing : Various indole-based compounds have been tested against clinical isolates of bacteria and fungi, showcasing significant antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.